molecular formula AlLi3 B14442077 Pubchem_71404069 CAS No. 74083-26-4

Pubchem_71404069

Cat. No.: B14442077
CAS No.: 74083-26-4
M. Wt: 47.9 g/mol
InChI Key: GXHRSKMHVGDHGV-UHFFFAOYSA-N
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Description

PubChem CID 71404069 is a unique chemical compound registered in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI). Each PubChem Compound record (CID) aggregates data from diverse sources, including chemical descriptors, bioassay results, literature associations, and precomputed similarity relationships .

Properties

CAS No.

74083-26-4

Molecular Formula

AlLi3

Molecular Weight

47.9 g/mol

InChI

InChI=1S/Al.3Li

InChI Key

GXHRSKMHVGDHGV-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Al]

Origin of Product

United States

Preparation Methods

The synthesis of Pubchem_71404069 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Pubchem_71404069 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pubchem_71404069 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of Pubchem_71404069 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem provides two primary methods for identifying analogous compounds: 2-D similarity (structural analogs) and 3-D similarity (shape-based analogs). These approaches yield complementary insights into molecular relationships, as demonstrated by retrospective studies .

2-D Similarity Analysis

2-D similarity focuses on topological equivalence, evaluating atom connectivity and functional group arrangement. This method identifies compounds with shared scaffolds or substituent patterns. For example, CID 71404069’s 2-D neighbors might include derivatives with minor modifications (e.g., methyl group additions or halogen substitutions). Key features of 2-D neighbors include:

  • High Tanimoto similarity scores (≥0.8) based on fingerprint comparisons.
  • Overlapping bioactivity profiles in assays targeting related proteins or pathways .

Example 2-D Neighbors (hypothetical data):

CID Molecular Formula Tanimoto Score Bioactivity (IC₅₀, nM)
71404069 C₁₅H₂₀N₂O₃ 1.00 10.2 (Target X)
71404070 C₁₅H₁₉ClN₂O₃ 0.92 8.5 (Target X)
71404071 C₁₆H₂₂N₂O₃ 0.88 15.3 (Target X)

Table 1: Hypothetical 2-D neighbors of CID 71404069 with shared bioactivity against Target X .

3-D Similarity Analysis

PubChem generates conformer models (up to 500 conformers per compound) to compute 3-D similarity, even for flexible molecules ≤50 non-hydrogen atoms . CID 71404069’s 3-D neighbors may lack structural resemblance but share pharmacophoric features.

Example 3-D Neighbors (hypothetical data):

CID Shape Tanimoto Pharmacophore Match Bioactivity (IC₅₀, nM)
71404069 1.00 N/A 10.2 (Target X)
71404500 0.85 4/5 features 6.7 (Target X)
71404501 0.78 3/5 features 22.1 (Target X)

Table 2: Hypothetical 3-D neighbors of CID 71404069 with shape-based bioactivity correlations .

Complementary Insights from 2-D and 3-D Comparisons

A 2016 study highlighted the synergistic value of combining 2-D and 3-D neighbor sets:

  • 2-D neighbors are ideal for scaffold-hopping and patentability analysis.
  • 3-D neighbors uncover molecules with divergent structures but similar macromolecular binding modes .
    For CID 71404069, integrating both methods could reveal:

Bioactivity divergence : Structurally similar compounds (2-D) may exhibit reduced potency due to steric clashes, while shape-matched analogs (3-D) retain activity .

Off-target effects : 3-D neighbors may interact with unrelated proteins, necessitating experimental validation.

Key Research Findings

  • Retrospective validation : In a PubChem3D case study, 3-D similarity identified inhibitors of HIV-1 protease that 2-D methods missed, demonstrating the value of shape-based screening .
  • Data disparity: Over 50% of PubChem compounds lack bioactivity annotations; similarity-based inference mitigates this gap .
  • Conformer flexibility : CID 71404069’s conformer model (if compliant with PubChem3D criteria) enables dynamic assessment of binding poses .

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